An In-depth Technical Guide on 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol: Synthesis, Properties, and Biological Potential
An In-depth Technical Guide on 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol. This molecule belongs to the carbazole family, a class of heterocyclic compounds renowned for their diverse pharmacological activities.[1][2][3][4][5] While this specific derivative is not extensively documented in publicly available literature, this guide extrapolates from established chemical principles and data on structurally related compounds to present a detailed profile. We will explore a plausible synthetic route, predict its physicochemical properties, and discuss its potential therapeutic applications based on the well-established bioactivities of the carbazole scaffold.
Chemical Structure and Properties
The chemical structure of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol combines a 6-phenyl-substituted tetrahydrocarbazole core with an aminoethanol side chain at the 1-position.
Structure:
Predicted Physicochemical Properties:
Due to the absence of direct experimental data for the title compound, the following properties are estimated based on structurally similar tetrahydrocarbazole derivatives.[6][7]
| Property | Predicted Value |
| Molecular Formula | C20H22N2O |
| Molecular Weight | 318.41 g/mol |
| Appearance | Likely a solid at room temperature |
| Melting Point | Expected to be in the range of 150-250 °C |
| Boiling Point | > 400 °C (with decomposition) |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. |
| pKa | The amino groups would impart basic properties. |
Synthesis
A plausible and efficient synthetic route for 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol involves a two-step process: the Fischer indole synthesis to construct the carbazole core, followed by reductive amination to introduce the aminoethanol side chain.
Step 1: Synthesis of 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (Intermediate 1)
The core structure can be synthesized via the Fischer indole synthesis, a classic method for preparing indoles from a phenylhydrazine and a ketone or aldehyde.[8][9][10][11] In this case, 4-phenylphenylhydrazine (also known as 4-biphenylhydrazine) is reacted with cyclohexanone in the presence of an acid catalyst.
Reaction Scheme:
Figure 1: Synthesis of the carbazole intermediate.
Experimental Protocol (General Procedure):
-
A mixture of 4-phenylphenylhydrazine hydrochloride and cyclohexanone is prepared in a suitable solvent, such as glacial acetic acid or ethanol.[12]
-
An acid catalyst, like sulfuric acid, polyphosphoric acid (PPA), or a Lewis acid (e.g., ZnCl2), is added to the mixture.[8][9]
-
The reaction mixture is heated to reflux for several hours until the starting materials are consumed (monitored by TLC).
-
Upon cooling, the product, 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, often precipitates and can be collected by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol (Final Product)
The final compound is synthesized through the reductive amination of the intermediate ketone with ethanolamine. This reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[13][14][15][16]
Reaction Scheme:
Figure 2: Reductive amination to form the final product.
Experimental Protocol (General Procedure):
-
The intermediate, 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, is dissolved in a suitable solvent, such as methanol or dichloromethane.
-
Ethanolamine is added to the solution, often in a slight excess.
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A reducing agent is added to the mixture. Sodium cyanoborohydride (NaBH3CN) is a common choice as it is selective for the iminium ion intermediate and does not readily reduce the ketone starting material.[15] Alternatively, catalytic hydrogenation (H2 gas with a palladium catalyst) can be employed.[14]
-
The reaction is stirred at room temperature or with gentle heating until completion.
-
The reaction is quenched, and the product is isolated through extraction and purified by column chromatography.
Potential Biological Activities and Signaling Pathways
While no specific biological data exists for 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol, the carbazole scaffold is a well-established pharmacophore with a broad range of biological activities.[1][3][4][5]
Potential Therapeutic Areas:
-
Anticancer: Many carbazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerase, tubulin polymerization, and various protein kinases.[17] They can also induce apoptosis in cancer cells.
-
Antimicrobial: The carbazole nucleus is present in several naturally occurring antimicrobial alkaloids.[1] Synthetic derivatives have also shown significant antibacterial and antifungal properties.[3]
-
Anti-inflammatory: Certain carbazole derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.[4]
-
Neuroprotective: Some carbazole compounds have been investigated for their neuroprotective properties, with potential applications in neurodegenerative diseases like Alzheimer's.[3]
Potential Signaling Pathway Involvement:
Based on the activities of related carbazole compounds, 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol could potentially interact with the following signaling pathways:
Figure 3: Potential signaling pathways modulated by the title compound.
Conclusion and Future Directions
2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol represents an interesting, yet underexplored, derivative of the pharmacologically significant carbazole family. This guide has outlined a feasible synthetic pathway and predicted its key properties. The diverse biological activities associated with the carbazole scaffold suggest that this compound warrants further investigation for its potential therapeutic applications, particularly in the areas of oncology, infectious diseases, and neuropharmacology.
Future research should focus on the actual synthesis and characterization of this molecule to confirm its structure and physicochemical properties. Subsequently, comprehensive in vitro and in vivo studies are necessary to elucidate its specific biological activities and mechanisms of action, including its interactions with various signaling pathways. Such research will be crucial in determining the true therapeutic potential of this novel carbazole derivative.
References
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- 7. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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